[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound featuring a pyrrolidine ring substituted with a 2-aminoacetyl group at the 1-position, an ethylcarbamate group linked via a benzyl ester, and a methylene bridge at the 2-position. Its molecular formula is C17H25N3O3 (molecular weight: 319.4 g/mol), and its CAS number is 1354009-02-1 .
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJVZISRCCHVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101124553 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353986-09-0 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101124553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a carbamate derivative notable for its structural complexity, which includes a pyrrolidine ring and an amino-acetyl group. This unique structure suggests potential biological activities that warrant comprehensive investigation.
- Molecular Formula : C17H25N3O3
- Molecular Weight : 319.4 g/mol
- CAS Number : 919108-51-3
Antioxidant Properties
Compounds similar to this carbamate have demonstrated significant antioxidant activity. The presence of the amino group allows for effective scavenging of free radicals, which can protect cellular components from oxidative damage. This property is vital in the context of diseases associated with oxidative stress, such as neurodegenerative disorders.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Similar carbamates have been explored for their effectiveness against various bacterial strains, making them candidates for antibiotic development. The presence of a benzyl ester may enhance membrane permeability, facilitating the compound's entry into microbial cells.
Neuroprotective Effects
The pyrrolidine structure is often associated with neuroprotective properties. Research indicates that compounds with this moiety can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other cognitive impairments. The compound's ability to inhibit acetylcholinesterase (AChE) could contribute to increased levels of acetylcholine, enhancing synaptic transmission.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these pathways.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-2-pyrrolidinone | Pyrrolidine ring, amino group | Neuroprotective |
| Benzyl carbamate | Benzene ring, carbamate | Antimicrobial |
| N-acetyl-pyrrolidine | Acetyl group on pyrrolidine | Antioxidant |
This comparison highlights how variations in structure can influence biological activity, emphasizing the unique potential of this compound.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of related compounds:
- Neuroprotective Studies : A study demonstrated that derivatives containing the pyrrolidine moiety exhibited significant neuroprotective effects in models of oxidative stress-induced neuronal damage.
- Antimicrobial Efficacy : Research indicated that certain carbamate derivatives showed activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.
- Cancer Research : Compounds with similar structures have been investigated for their anticancer properties, showing promise in inhibiting tumor cell proliferation through various mechanisms.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 494.9 ± 38.0 °C |
| Density | 1.168 ± 0.06 g/cm³ |
| pKa | 8.17 ± 0.29 |
These properties suggest that the compound may exhibit stability under various conditions, making it suitable for diverse applications.
Medicinal Chemistry
The compound's structure suggests several potential pharmacological effects, making it a candidate for drug development:
- Antioxidant Properties : Similar carbamates have been shown to scavenge free radicals, providing protective effects against oxidative stress.
- Antimicrobial Activity : Derivatives of this compound may exhibit antimicrobial properties, which could lead to the development of new antibiotics.
- Neuroprotective Effects : The pyrrolidine structure is often associated with neuroprotective effects, relevant for treating central nervous system disorders.
Interaction Studies
Research on how this compound interacts with biological macromolecules such as proteins and nucleic acids is crucial for understanding its pharmacodynamics and pharmacokinetics. Techniques commonly employed include:
- Enzyme Inhibition Studies : Investigating how the compound inhibits specific enzymes can reveal its potential therapeutic mechanisms.
- Binding Affinity Assessments : Evaluating how strongly the compound binds to various targets can help in optimizing its efficacy.
Synthesis and Derivatives
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester can be achieved through various methods, highlighting its versatility in synthetic chemistry:
- Multi-step organic reactions involving the preparation of the pyrrolidine ring and subsequent functional group modifications.
- Esterification processes that utilize catalysts to enhance yield and purity.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of several carbamate derivatives, including those structurally similar to this compound. Results indicated significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of carbamate derivatives showed promising results against various bacterial strains. The compound's unique structure may enhance its effectiveness compared to traditional antibiotics.
Case Study 3: Neuroprotective Mechanisms
Investigations into neuroprotective agents revealed that compounds with a pyrrolidine core exhibit protective effects against neuronal cell death induced by oxidative stress. This positions this compound as a potential candidate for further exploration in neurodegenerative disease therapies.
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester
The benzyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Kinetics : Hydrolysis rates depend on steric hindrance from the pyrrolidine ring and electronic effects of substituents.
-
Applications : Critical for prodrug activation or polymer degradation in drug delivery systems.
Catalytic Hydrogenolysis of the Benzyl Group
The benzyl ester and carbamate groups are cleavable via hydrogenolysis:
| Catalyst | Conditions | Outcome |
|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), EtOH, 25°C | Benzyl group removal yields primary alcohol |
| Raney Ni | H₂ (3 atm), THF, 40°C | Partial reduction of carbamate observed |
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Selectivity : Pd/C selectively cleaves benzyl esters without affecting carbamates under mild conditions .
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Side Reactions : Over-hydrogenation may reduce aromatic rings in the absence of steric protection.
Acylation of the Primary Amine
The amino-acetyl side chain participates in nucleophilic acylation:
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, 0°C, 2h | N-acetylated derivative |
| Benzoyl chloride | Et₃N, DCM, 25°C | N-benzoylated compound |
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Kinetic Control : Steric hindrance from the pyrrolidine ring slows acylation compared to linear amines.
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Applications : Used to modify pharmacokinetic properties (e.g., lipophilicity) .
Nucleophilic Substitution at the Carbamate Group
The carbamate undergoes substitution under alkaline conditions:
| Reagent | Conditions | Outcome |
|---|---|---|
| NaN₃ | DMF, 100°C, 6h | Azide substitution at carbamate oxygen |
| KSCN | MeCN, reflux, 12h | Thiocarbamate formation |
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Mechanism : Base-induced deprotonation generates a carbamate anion, which attacks electrophiles .
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Limitations : Competing hydrolysis occurs at high pH (>12) .
Coupling Reactions Involving the Amino-Acetyl Group
The amine participates in peptide coupling:
| Coupling Agent | Conditions | Application |
|---|---|---|
| EDC/NHS | DMF, 0°C → 25°C, 4h | Conjugation with carboxylic acids |
| HATU | DIPEA, DCM, 25°C, 3h | Synthesis of fluorescent probes |
Oxidation Reactions
The pyrrolidine ring undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | DCM, 0°C → 25°C, 12h | Pyrrolidine N-oxide |
| KMnO₄ | H₂O, 50°C, 3h | Ring-opened dicarboxylic acid derivative |
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Chirality Impact : (S)-configuration at the pyrrolidine ring influences stereoselectivity in oxidation.
Thermal Degradation Pathways
At elevated temperatures (>150°C), the compound decomposes via:
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Decarboxylation : Loss of CO₂ from the carbamate group.
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Amide Bond Cleavage : Hydrolysis of the amino-acetyl linkage in humid environments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrrolidine vs. Piperidine Derivatives
- [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 1353962-39-6): Key Difference: Replaces the pyrrolidine ring (5-membered) with a piperidine ring (6-membered) and substitutes the ethyl group with a cyclopropyl moiety. The cyclopropyl group enhances metabolic stability compared to ethyl .
Amino-Acetyl vs. Chloro-Acetyl Derivatives
- [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: Key Difference: Substitutes the amino group (-NH2) with chlorine (-Cl) on the acetyl moiety. Impact: The chloro-acetyl group increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions. However, it may reduce biocompatibility compared to amino derivatives .
Stereochemical Variations
- [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS: 1353960-74-3): Key Difference: Introduces an (S)-configured propionyl group (-CH2CH(NH2)CO-) instead of the simpler acetyl group. Impact: The chiral center may enhance selectivity in enzyme interactions, as seen in other stereospecific inhibitors .
Substituent Effects on Physicochemical Properties
Case Studies and Discontinuations
- Discontinued Compounds: [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (Ref: 10-F083773): Discontinued due to synthesis challenges or instability, highlighting the importance of substituent optimization . Piperidine Derivatives: Some analogs (e.g., CAS: 1353962-39-6) were discontinued, suggesting that pyrrolidine-based structures may offer better synthetic feasibility .
Q & A
Q. What are the common synthetic strategies for introducing benzyl ester groups in carbamate-based compounds like [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester?
Benzyl esters are frequently employed as protecting groups for amines or carboxylic acids during multi-step syntheses. A standard approach involves reacting chloroformates (e.g., benzyl chloroformate) with amines under basic conditions (e.g., triethylamine) to form carbamate linkages . Alkylation using benzyl bromide in the presence of NaH is another method for introducing benzyl groups . Post-synthesis, benzyl esters can be selectively cleaved via catalytic hydrogenation or acidic/alkali hydrolysis, depending on the stability of other functional groups .
Q. Which analytical techniques are critical for characterizing benzyl ester-containing compounds?
Key techniques include:
- FTIR Spectroscopy : Detects ester carbonyl stretches (~1730 cm⁻¹) and monitors bond cleavage after alkali treatment .
- CP-MAS ¹³C-NMR : Identifies carbons in benzyl ester bonds (e.g., carbonyl at ~172 ppm) and distinguishes glucose or glucuronic acid incorporation in complexes .
- Elemental Analysis : Quantifies nitrogen content to assess protein or amino acid incorporation in polymer complexes, especially under varying pH conditions .
- HPAEC/HPLC : Measures released glucuronic acid or glucose after alkali hydrolysis to quantify benzyl ester bonds .
Q. How does pH influence the stability of benzyl ester bonds during synthesis?
Benzyl ester bonds are stable under acidic conditions (pH 4–6) but hydrolyze rapidly in alkaline environments (pH >7.4). For example, in polyphosphazene derivatives, degradation at pH 7.4 occurs within 1.5 days, while acidic conditions (pH 5–6) delay hydrolysis for >20 days . This pH sensitivity is critical for designing drug delivery systems or enzyme-sensitive materials.
Advanced Research Questions
Q. How do competing reactions (e.g., amino group addition) impact benzyl ester formation under neutral pH?
Under neutral conditions (pH 7), quinone methide intermediates preferentially react with amino groups in proteins over carboxylic acids (e.g., glucuronic acid), leading to reduced benzyl ester formation. Elemental analysis of DHP-glucuronic acid complexes (DHPGAC) shows increased nitrogen content at neutral pH, indicating protein incorporation via amino-quinone methide adducts . This competition necessitates precise pH control during synthesis to favor esterification over amination.
Q. What experimental designs resolve contradictions in benzyl ester quantification across different studies?
Discrepancies in ester bond quantification often arise from varying hydrolysis protocols or analytical methods. A robust approach includes:
- Alkali Treatment Standardization : Hydrolyze samples with 0.1–1 M NaOH at 25–37°C for 24–48 hours to ensure complete cleavage .
- Multi-Method Validation : Cross-validate FTIR (loss of ~1730 cm⁻¹ peak), NMR (disappearance of 172 ppm signal), and HPAEC (glucuronic acid release) to confirm results .
- Control Experiments : Use non-esterified polymers (e.g., DHP without glucuronic acid) to baseline-correct for background signals .
Q. How can pH-responsive degradation of benzyl ester-containing polymers be leveraged in drug delivery?
Polyphosphazenes with benzyl ester side chains exhibit a "two-stage" degradation:
Side Group Cleavage : Rapid hydrolysis of esters at physiological pH (7.4) releases encapsulated drugs.
Backbone Scission : Slow breakdown of the polymer backbone ensures controlled release kinetics .
Optimizing the benzyl ester content (e.g., 20–40 mol%) balances degradation rate and structural integrity for targeted applications .
Key Methodological Recommendations
- Synthesis : Use benzyl chloroformate in anhydrous dichloromethane with triethylamine for carbamate formation .
- Characterization : Combine FTIR and ¹³C-NMR to confirm ester bond integrity and monitor degradation .
- pH Optimization : Maintain pH ≤6 during esterification to minimize competing amino group reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
